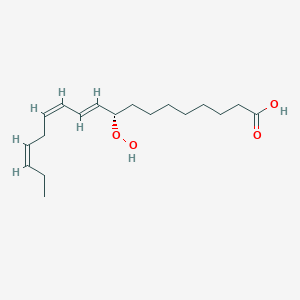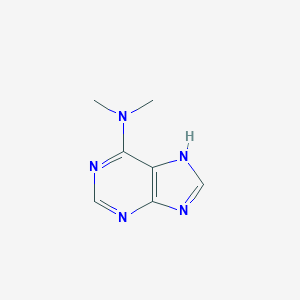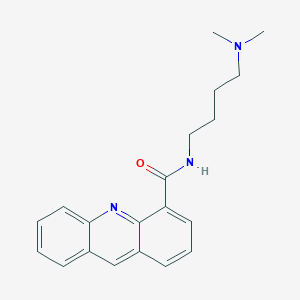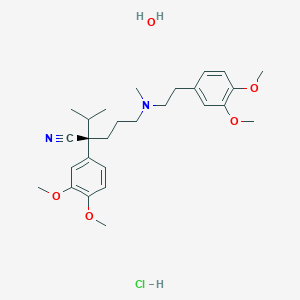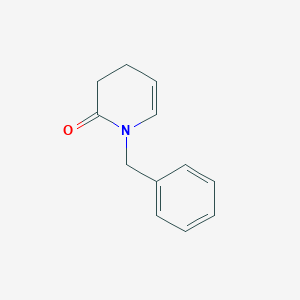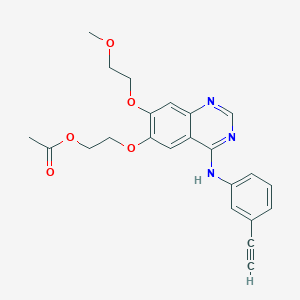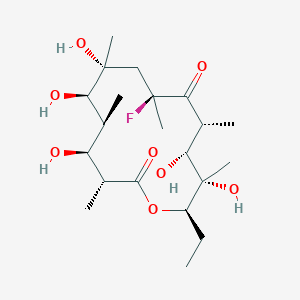
8-Fluoroerythronolide A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoroerythronolide A (8-FEA) is a semi-synthetic macrolide antibiotic that is derived from the natural product erythromycin. It was first synthesized in 1984 and has since been used extensively in scientific research due to its unique properties.
Mechanism Of Action
The mechanism of action of 8-Fluoroerythronolide A is similar to that of erythromycin. It binds to the bacterial ribosome, inhibiting protein synthesis and ultimately leading to bacterial cell death. However, the presence of the fluorine atom at position 8 enhances the binding affinity of 8-Fluoroerythronolide A to the ribosome, resulting in increased potency and efficacy.
Biochemical And Physiological Effects
In addition to its antibacterial properties, 8-Fluoroerythronolide A has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 8-Fluoroerythronolide A in lab experiments is its potency and efficacy. It is also a relatively stable molecule, making it easy to handle and store. However, its high cost and limited availability can be a limitation for some researchers.
Future Directions
There are many potential future directions for research involving 8-Fluoroerythronolide A. These include investigating its potential as a cancer therapy, exploring its use in drug discovery, and further elucidating its mechanism of action. Additionally, the synthesis of new derivatives of 8-Fluoroerythronolide A could lead to the development of even more potent and effective antibiotics.
Synthesis Methods
The synthesis of 8-Fluoroerythronolide A involves the introduction of a fluorine atom at position 8 of the erythronolide A molecule. This is achieved through a series of chemical reactions, including the use of reagents such as trifluoromethanesulfonic acid and hydrogen fluoride.
Scientific Research Applications
8-Fluoroerythronolide A has been used in a wide range of scientific research applications, including studies on bacterial resistance, drug discovery, and chemical biology. Its unique properties make it an ideal tool for investigating the mechanisms of action of antibiotics and other drugs.
properties
CAS RN |
104160-68-1 |
|---|---|
Product Name |
8-Fluoroerythronolide A |
Molecular Formula |
C21H37FO8 |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
(3R,4S,5S,6R,7R,9S,11R,12R,13S,14R)-14-ethyl-9-fluoro-4,6,7,12,13-pentahydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |
InChI |
InChI=1S/C21H37FO8/c1-8-13-21(7,29)17(26)12(4)15(24)19(5,22)9-20(6,28)16(25)10(2)14(23)11(3)18(27)30-13/h10-14,16-17,23,25-26,28-29H,8-9H2,1-7H3/t10-,11+,12-,13+,14-,16+,17+,19-,20+,21+/m0/s1 |
InChI Key |
WYLPLJKCZWLINI-KPFSQYPJSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O)C)O)(C)O)(C)F)C)O)(C)O |
SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)O)(C)O)(C)F)C)O)(C)O |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)O)(C)O)(C)F)C)O)(C)O |
synonyms |
8-Fluoroerythronolide A |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





